4-(N,N-dimethylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H18N4O5S and its molecular weight is 366.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
- Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of benzyl tetrahydrofuran derivatives, including those with 1,3,4-oxadiazole units, showcasing the utility of similar compounds in generating heterocyclic structures with potential pharmaceutical applications (S. Pirc et al., 2003).
- Polyamide and Thin Films Production : Aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units have been synthesized, indicating the relevance of such compounds in creating materials with good thermal stability and potential for flexible electronic applications (I. Sava et al., 2003).
- Herbicidal Activities Exploration : Compounds featuring 1,3,4-oxadiazole structures have been explored for their herbicidal activities, underlining the agricultural research potential of related compounds (W. Bao, 2008).
Biological Applications
- Anticancer and Antimicrobial Agents : Research into benzamides and oxadiazole derivatives has highlighted their potential in anticancer and antimicrobial applications, suggesting that compounds with similar frameworks could be explored for therapeutic uses (B. Ravinaik et al., 2021); (Sailaja Rani Talupur et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial cell division protein FtsZ . FtsZ is a protein encoded by the FtsZ gene that assembles into a ring at the future site of the septum of bacterial cell division. This protein is essential for bacteria to divide and multiply, making it an attractive target for antibacterial agents .
Mode of Action
The compound acts as a potent inhibitor of FtsZ . It binds to the FtsZ protein, preventing it from assembling into a ring and disrupting the process of bacterial cell division . This results in the inability of the bacteria to divide and multiply, leading to their eventual death .
Biochemical Pathways
The compound affects the bacterial cell division pathway by inhibiting the function of the FtsZ protein . This disruption in the cell division process prevents the bacteria from multiplying, which is crucial for their survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to the death of the bacteria . This makes the compound a potential candidate for the development of new antibacterial agents, particularly against drug-resistant strains of bacteria .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-19(2)25(21,22)11-7-5-10(6-8-11)13(20)16-15-18-17-14(24-15)12-4-3-9-23-12/h5-8,12H,3-4,9H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMVNWJINGCWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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